
A-68930 hydrochloride
Overview
Description
A 68930 hydrochloride is a synthetic compound known for its potent and selective agonistic activity on dopamine D1-like receptors. It is chemically identified as cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride. This compound has been extensively studied for its pharmacological effects, particularly in the field of neuroscience .
Mechanism of Action
Target of Action
A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . The primary target of this compound is the dopamine D1 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of neurological processes.
Mode of Action
A 68930 hydrochloride interacts with its target, the D1 dopamine receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of dopamine. The EC50 values for D1-like and D2-like receptors are 2.1 and 3910 nM respectively .
Biochemical Pathways
Upon activation of the D1 dopamine receptor, A 68930 hydrochloride influences several biochemical pathways. For instance, it significantly increases the phosphorylation of the cAMP response element-binding (CREB) protein . This can lead to the induction of certain genes and influence various cellular processes.
Pharmacokinetics
This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The hydrochloride form of the compound typically has better water solubility and stability .
Result of Action
The activation of the D1 dopamine receptor by A 68930 hydrochloride has several effects at the molecular and cellular level. It has been found to induce MUC5AC mRNA expression and increase the mRNA data of MUC5AC and MUC5AC protein expression . In animals, it has been observed to have antidepressant and anorectic effects, producing wakefulness and tachycardia .
Action Environment
The action, efficacy, and stability of A 68930 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . .
Biochemical Analysis
Biochemical Properties
A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . It interacts with D1-like receptors, with EC50 values of 2.1 nM for D1-like receptors and 3910 nM for D2-like receptors . The nature of these interactions involves the binding of A 68930 hydrochloride to the D1-like receptors, leading to the activation of these receptors .
Cellular Effects
A 68930 hydrochloride influences cell function by activating D1-like dopamine receptors . This activation can impact cell signaling pathways, potentially influencing gene expression and cellular metabolism . The specific cellular processes affected by A 68930 hydrochloride may vary depending on the cell type and the presence of D1-like receptors.
Molecular Mechanism
The molecular mechanism of A 68930 hydrochloride involves its binding to D1-like dopamine receptors, acting as an agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and other effects at the molecular level .
Dosage Effects in Animal Models
The effects of A 68930 hydrochloride can vary with different dosages in animal models
Metabolic Pathways
A 68930 hydrochloride is involved in the dopamine signaling pathway due to its interaction with D1-like dopamine receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A 68930 hydrochloride involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of A 68930 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization and chromatography are employed to achieve high purity suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
A 68930 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can modify the benzopyran ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzopyran compounds .
Scientific Research Applications
A 68930 hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
SKF-38393: Another selective dopamine D1 receptor agonist with similar pharmacological properties.
Fenoldopam: A dopamine receptor agonist used clinically for its vasodilatory effects.
Dihydrexidine: A full dopamine D1 receptor agonist with applications in research on neurodegenerative diseases.
Uniqueness
A 68930 hydrochloride is unique in its high selectivity for dopamine D1-like receptors and its ability to produce distinct pharmacological effects, such as sedation without stimulant properties. This sets it apart from other dopamine receptor agonists, which may have broader receptor activity and different side effect profiles .
Properties
IUPAC Name |
(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPGUUQPTSMLKU-YYLIZZNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432654 | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130465-39-3 | |
| Record name | 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130465-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


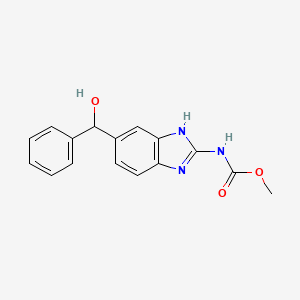

![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)
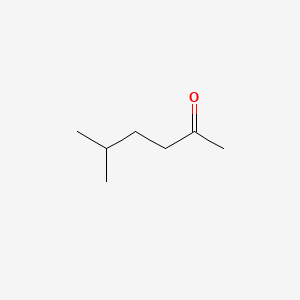
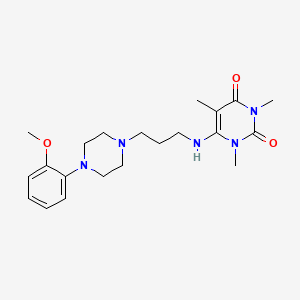
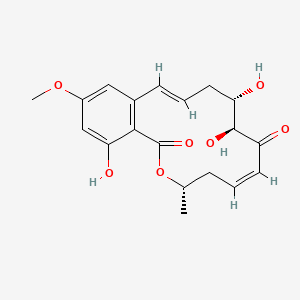
![2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid](/img/structure/B1664671.png)


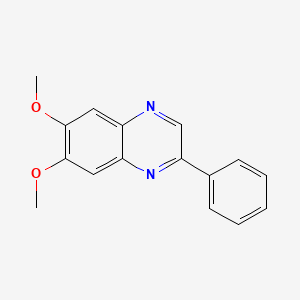
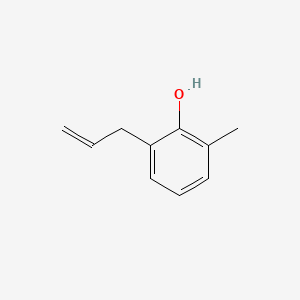
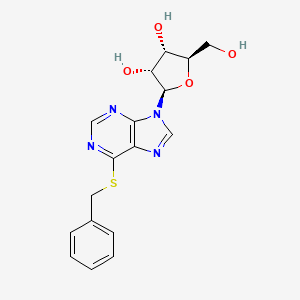

![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
